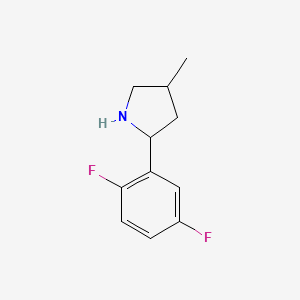![molecular formula C13H24N2O7Pt B12868916 Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]- CAS No. 70290-16-3](/img/structure/B12868916.png)
Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- is a platinum-based compound with the molecular formula C13H22N2O7Pt and a molecular weight of 513.40 . This compound is primarily used in research and has applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- typically involves the reaction of platinum precursors with 2-aminocyclohexanemethanamine and D-glucuronic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the glucuronato ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often use other ligands like chloride or amines under controlled pH and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes .
Applications De Recherche Scientifique
Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for other platinum complexes.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes
Mécanisme D'action
The mechanism of action of Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- involves its interaction with biological molecules, particularly DNA. The compound can form cross-links with DNA, leading to the inhibition of DNA replication and transcription. This results in the disruption of cellular processes and can induce cell death, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in cancer treatment with a distinct ligand arrangement.
Uniqueness
Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- is unique due to its specific ligand structure, which may offer different reactivity and biological interactions compared to other platinum-based compounds. Its glucuronato ligand provides additional functional groups that can participate in various chemical and biological processes .
Propriétés
Numéro CAS |
70290-16-3 |
|---|---|
Formule moléculaire |
C13H24N2O7Pt |
Poids moléculaire |
515.42 g/mol |
Nom IUPAC |
(2-azanidylcyclohexyl)methylazanide;platinum(2+);2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C7H14N2.C6H10O7.Pt/c8-5-6-3-1-2-4-7(6)9;7-1-2(8)3(9)4(10)5(11)6(12)13;/h6-9H,1-5H2;1-5,8-11H,(H,12,13);/q-2;;+2 |
Clé InChI |
MTLKWIZYZNBHQN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C[NH-])[NH-].C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Difluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12868834.png)
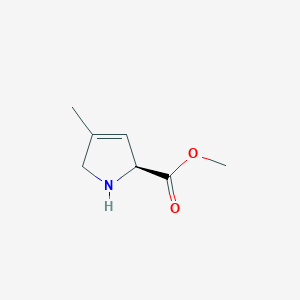
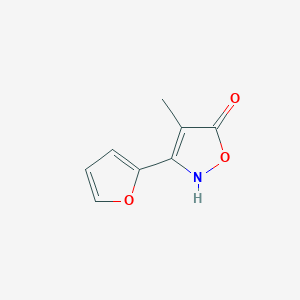
![6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride](/img/structure/B12868849.png)

![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)
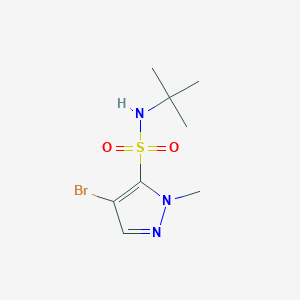
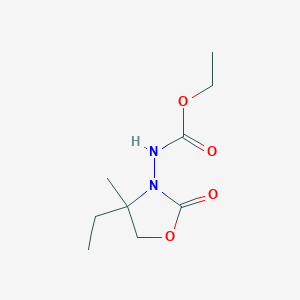
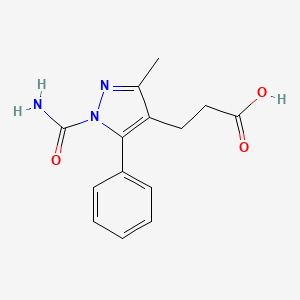
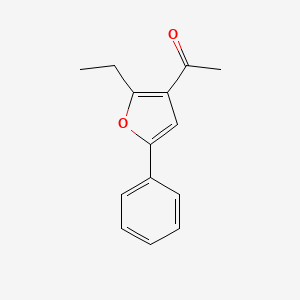
![Dicyclohexyl(1',2-dimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine](/img/structure/B12868888.png)
![7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12868893.png)
![(1R)-1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B12868902.png)
